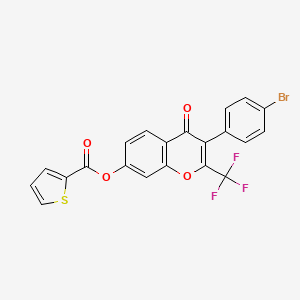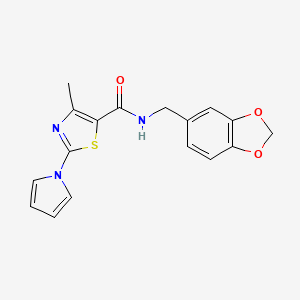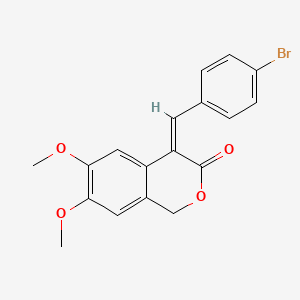![molecular formula C19H14ClN3OS B11147189 4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11147189.png)
4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound features a unique structure that includes a thiophene ring, an imidazo[1,2-a]pyridine core, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often studied using techniques such as molecular docking and biochemical assays .
類似化合物との比較
4-chloro-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can be compared with other similar compounds, such as:
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
These compounds share a similar core structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a thiophene ring and a benzamide moiety, which may confer distinct chemical and biological properties.
特性
分子式 |
C19H14ClN3OS |
|---|---|
分子量 |
367.9 g/mol |
IUPAC名 |
4-chloro-N-(8-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-4-2-10-23-17(12)21-16(15-5-3-11-25-15)18(23)22-19(24)13-6-8-14(20)9-7-13/h2-11H,1H3,(H,22,24) |
InChIキー |
SEMVXHWZQXYVJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11147119.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11147125.png)
![7-Chloro-1-(4-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147130.png)

![6-(2-fluorophenyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B11147143.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11147144.png)
![N-(1-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B11147150.png)

methanone](/img/structure/B11147167.png)
![6-Phenyl-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B11147173.png)
![Ethyl 5-acetyl-2-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11147186.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one](/img/structure/B11147190.png)
![2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11147191.png)
